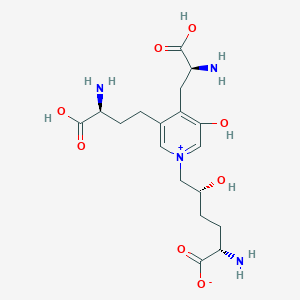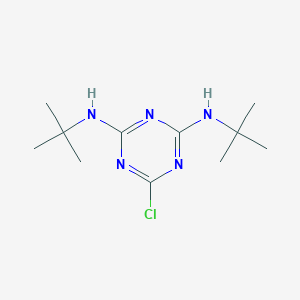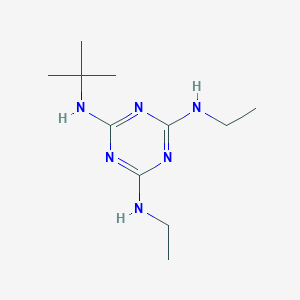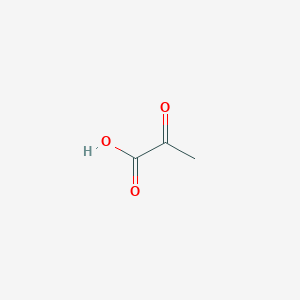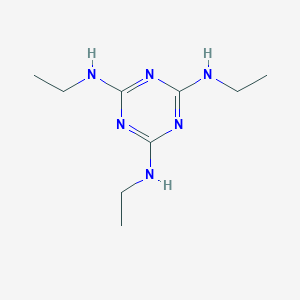
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
Übersicht
Beschreibung
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (DCPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DCPCN is also used as an analytical reagent to detect and quantify various organic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify various organic compounds, including drugs and metabolites. It is also used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is also used in the synthesis of polymers, and it has been used in the study of the structure-activity relationships of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is not well understood, but it is thought to act as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form intermediates, which then react to form the desired product. The reaction is believed to proceed via a nucleophilic substitution mechanism, in which the nucleophile (2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile) attacks the electrophilic center of the reactant molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile are not well understood. However, it is believed to have some effects on the body, as it is a synthetic compound. It is thought to have some effects on the immune system, as it is believed to be a potential immunosuppressant. It is also believed to have some effects on the central nervous system, as it has been shown to have some sedative and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and stable, and it is easily synthesized from readily available starting materials. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is highly reactive, and it can be difficult to control the reaction conditions. It is also sensitive to light and air, making it difficult to store and handle.
Zukünftige Richtungen
The future of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is promising, as it has a wide range of applications in scientific research. It could be used to develop new drugs and agrochemicals, as well as new compounds for use in the synthesis of polymers. It could also be used to study the structure-activity relationships of various organic compounds. Additionally, it could be used to develop new analytical reagents for the detection and quantification of various organic compounds. Finally, it could be used to study the biochemical and physiological effects of various organic compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNDCQGSFJGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

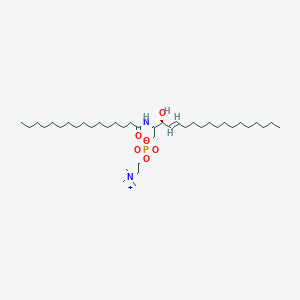
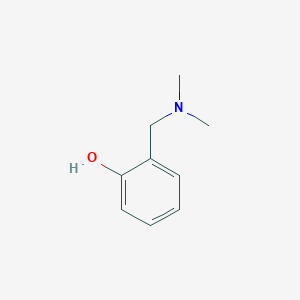
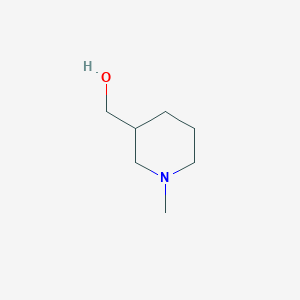

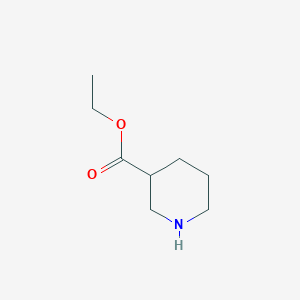


![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
